molecular formula C10H14FN3O2S B2608543 3-(3-Ethylpyrrolidin-1-yl)sulfonyl-6-fluoropyridazine CAS No. 2249577-47-5

3-(3-Ethylpyrrolidin-1-yl)sulfonyl-6-fluoropyridazine

Cat. No. B2608543
CAS RN: 2249577-47-5
M. Wt: 259.3
InChI Key: JRRQPQLCJHRIDE-UHFFFAOYSA-N
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Description

The compound “3-(3-Ethylpyrrolidin-1-yl)sulfonyl-6-fluoropyridazine” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine rings are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a sulfonyl group attached to a fluoropyridazine ring .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrrolidine ring, a sulfonyl group, and a fluoropyridazine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available literature, compounds with pyrrolidine rings are known to undergo a variety of reactions . The reactivity of such compounds can be influenced by steric factors and the spatial orientation of substituents .

Future Directions

The future directions for research on this compound could involve further exploration of its biological activity and potential applications in medicinal chemistry. Pyrrolidine rings are a versatile scaffold for the design of new compounds with different biological profiles . Therefore, this compound could serve as a starting point for the development of new biologically active compounds.

properties

IUPAC Name

3-(3-ethylpyrrolidin-1-yl)sulfonyl-6-fluoropyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN3O2S/c1-2-8-5-6-14(7-8)17(15,16)10-4-3-9(11)12-13-10/h3-4,8H,2,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRRQPQLCJHRIDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCN(C1)S(=O)(=O)C2=NN=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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